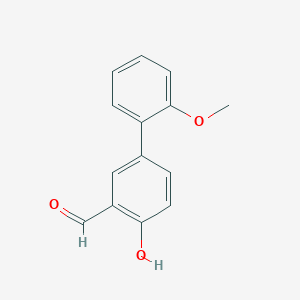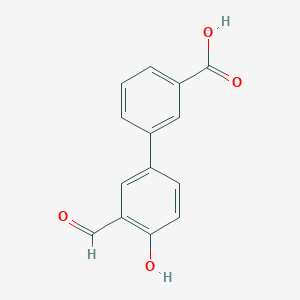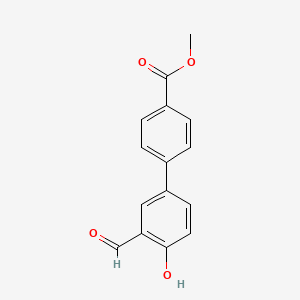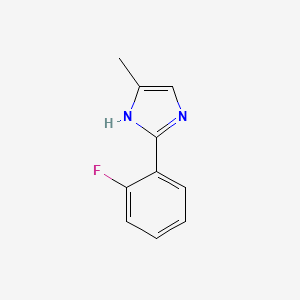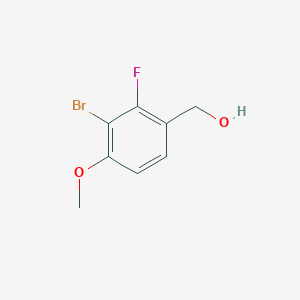
2-Formyl-4-(thiophen-3-yl)phenol, 95%
Descripción general
Descripción
2-Formyl-4-(thiophen-3-yl)phenol, 95% (2F4TP95) is an organic compound with a range of applications in the fields of synthetic chemistry, medicinal chemistry, and analytical chemistry. It has been used for a variety of purposes, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a probe for studying the structure and reactivity of organic molecules. In addition, 2F4TP95 has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the analysis of biological samples.
Aplicaciones Científicas De Investigación
2-Formyl-4-(thiophen-3-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 1-methyl-4-(thiophen-3-yl)benzene and 2-methyl-4-(thiophen-3-yl)benzene. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation of benzene. Furthermore, 2-Formyl-4-(thiophen-3-yl)phenol, 95% has been used as a probe for studying the structure and reactivity of organic molecules, such as the reaction of 2-Formyl-4-(thiophen-3-yl)phenol, 95% with 2,4-dichlorobenzaldehyde. In addition, it has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the analysis of biological samples.
Mecanismo De Acción
2-Formyl-4-(thiophen-3-yl)phenol, 95% acts as a nucleophile in organic reactions, meaning that it can donate electrons to form a covalent bond with an electron-deficient species, such as a carbonyl group. This is the mechanism by which it can act as a catalyst for organic reactions, such as the Friedel-Crafts alkylation of benzene. Furthermore, 2-Formyl-4-(thiophen-3-yl)phenol, 95% can act as a probe for studying the structure and reactivity of organic molecules, as it can react with electron-deficient species, such as 2,4-dichlorobenzaldehyde.
Biochemical and Physiological Effects
2-Formyl-4-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, carcinogenic, or mutagenic. Furthermore, it is not known to be an allergen or to have any other adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, with a long shelf life. Furthermore, it is readily available and relatively inexpensive. However, it is also important to note that 2-Formyl-4-(thiophen-3-yl)phenol, 95% is a volatile compound, and can be hazardous when exposed to high temperatures or open flames.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-4-(thiophen-3-yl)phenol, 95%. It could be used as a reagent for the synthesis of other compounds, such as heterocycles and polycyclic aromatic hydrocarbons. It could also be used as a catalyst for the synthesis of pharmaceuticals or other organic compounds. Furthermore, it could be used in the development of new materials, such as polymers or nanomaterials. Finally, it could be used in the analysis of biological samples, such as proteins or nucleic acids.
Propiedades
IUPAC Name |
2-hydroxy-5-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICYUGGZYRQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602407 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(thiophen-3-YL)phenol | |
CAS RN |
298220-86-7 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




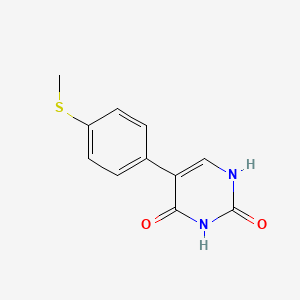



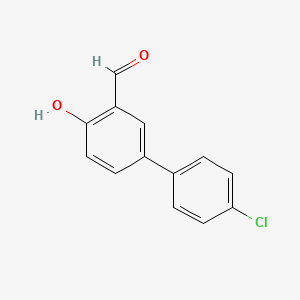

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
